Eugenin

Vue d'ensemble

Description

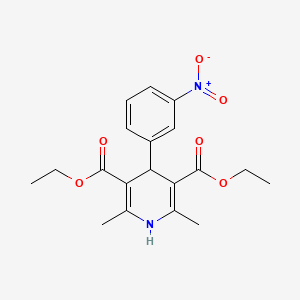

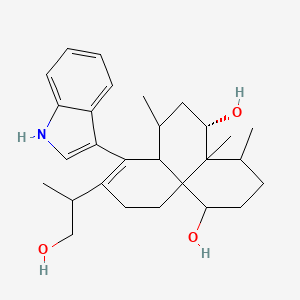

C'est un dérivé de la chromone et un composé phénolique responsable de l'amertume dans ces plantes . L'eugénine aurait montré diverses activités biologiques, notamment des propriétés antimalariennes, antimicrobiennes, antioxydantes, anti-agrégation plaquettaire, antivirales, cytotoxiques, immunosuppressives et inductrices de l'ostéogenèse .

Mécanisme D'action

Target of Action

Eugenin, a chromone isolated from Peucedanum japonicum, has been reported to exhibit potent antiplatelet aggregation activity . This suggests that platelets could be a primary target of this compound. Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound may affect these processes.

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Additionally, this compound is known to scavenge free radicals, inhibit the generation of reactive oxygen species, prevent the production of reactive forms of nitrogen, increase cyto-antioxidant potential, and protect the function of microbial DNA and proteins .

Biochemical Pathways

This compound is biosynthesized from the acetate-malonate pathway . This pathway involves the condensation of acetyl-CoA and malonyl-CoA to form a variety of secondary metabolites. The interruption of action potentials by this compound suggests that it may affect ion channels and neurotransmitter systems, although the specific pathways remain to be elucidated.

Result of Action

This compound’s actions result in a variety of biological effects. Its antioxidant properties help neutralize harmful free radicals, thereby protecting cells from oxidative damage . Its anti-inflammatory properties may help reduce inflammation and pain . Furthermore, its antimicrobial properties may help fight off infections .

Analyse Biochimique

Biochemical Properties

Eugenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight this compound’s potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest in the S phase and promote apoptotic cell death by lowering inflammatory cytokine levels . This compound also affects cell signaling pathways by inhibiting NF-κB activation and downregulating prostaglandin synthesis . These effects suggest that this compound can modulate cellular functions and has potential therapeutic applications in treating inflammatory and cancerous conditions.

Molecular Mechanism

The molecular mechanism of this compound involves several stages, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits NF-κB activation, which leads to a reduction in the production of inflammatory cytokines . It also downregulates prostaglandin synthesis by inhibiting COX-2 activity . Additionally, this compound induces cell cycle arrest in the S phase and promotes apoptotic cell death, further highlighting its potential as an anti-inflammatory and anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continued promotion of apoptotic cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the acetate-malonate pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound’s role in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues affects its localization and accumulation, influencing its overall efficacy and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects this compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'eugénine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation de la 2-hydroxyacetophénone avec du formiate d'éthyle en présence d'éthylate de sodium, suivie de réactions de cyclisation et de méthylation . Les conditions de réaction impliquent généralement le reflux des réactifs dans un solvant approprié, tel que l'éthanol ou le méthanol, à des températures contrôlées.

Méthodes de Production Industrielle : La production industrielle de l'eugénine implique souvent l'extraction à partir de sources naturelles, telles que les clous de girofle et les carottes. Les méthodes d'extraction comprennent l'extraction par solvant, l'hydrodistillation, l'extraction assistée par micro-ondes, l'extraction au dioxyde de carbone supercritique et l'extraction par ultrasons . Ces méthodes sont choisies en fonction de l'efficacité et du rendement de l'eugénine à partir de la matière végétale.

Analyse Des Réactions Chimiques

Types de Réactions : L'eugénine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et Conditions Courants :

Oxydation : L'eugénine peut être oxydée en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : La réduction de l'eugénine peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquant l'eugénine utilisent souvent des agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, méthoxylés et halogénés de l'eugénine, qui peuvent présenter différentes activités biologiques .

4. Applications de la Recherche Scientifique

L'eugénine a un large éventail d'applications de recherche scientifique :

Chimie : L'eugénine est utilisée comme matière première pour la synthèse de divers dérivés de la chromone ayant des activités pharmacologiques potentielles.

5. Mécanisme d'Action

L'eugénine exerce ses effets par divers mécanismes moléculaires :

Activité Antioxydante : L'eugénine piège les radicaux libres et inhibe la génération d'espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Activité Antimicrobienne : Elle perturbe l'ADN et les protéines microbiennes, inhibant la croissance des micro-organismes pathogènes.

Activité Cytotoxique : L'eugénine induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la prolifération cellulaire.

Applications De Recherche Scientifique

Eugenin has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various chromone derivatives with potential pharmacological activities.

Comparaison Avec Des Composés Similaires

L'eugénine est comparée à d'autres composés similaires, tels que l'eugénol, l'isoeugénol et les coumarines :

La combinaison unique d'activités biologiques de l'eugénine et sa présence à la fois dans les espèces végétales et fongiques en font un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Propriétés

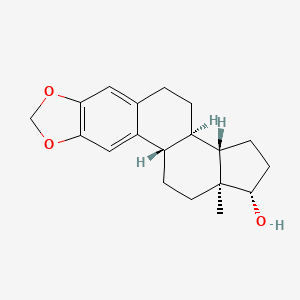

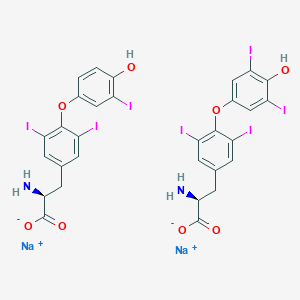

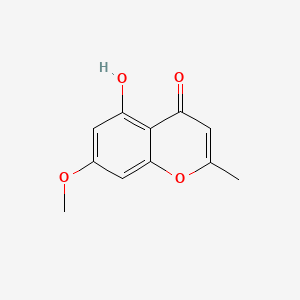

IUPAC Name |

5-hydroxy-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUBQHKZRNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197381 | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-34-2 | |

| Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Eugenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.